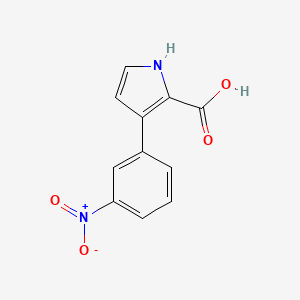
3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring substituted with a nitrophenyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with an appropriate amine to form an intermediate Schiff base, which then undergoes cyclization to form the pyrrole ring. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and catalysts would be common, and the reaction conditions would be carefully controlled to maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrrole derivatives depending on the reagents used
Aplicaciones Científicas De Investigación
3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and dyes
Mecanismo De Acción
The mechanism of action of 3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrophenylboronic Acid: Similar in structure but contains a boronic acid group instead of a carboxylic acid group.
3-Nitrophenylacetic Acid: Contains an acetic acid group instead of a pyrrole ring.
3-Nitrophenylsulfamoyl Derivatives: Contain a sulfamoyl group instead of a carboxylic acid group
Uniqueness
3-(3-Nitrophenyl)-1H-pyrrole-2-carboxylic Acid is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8N2O4 |
|---|---|
Peso molecular |
232.19 g/mol |
Nombre IUPAC |
3-(3-nitrophenyl)-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C11H8N2O4/c14-11(15)10-9(4-5-12-10)7-2-1-3-8(6-7)13(16)17/h1-6,12H,(H,14,15) |
Clave InChI |
SNRKSNSJGAINIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=C(NC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![14-(Boc-amino)-N-[2-(2,6-dioxo-3-piperidyl)-1,3-dioxo-4-isoindolinyl]-3,6,9,12-tetraoxatetradecan-1-amide](/img/structure/B13706296.png)
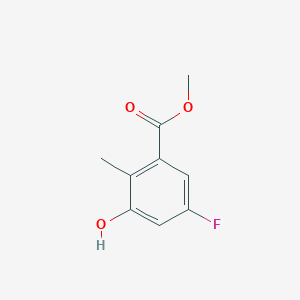
![[(2S,3S,4S,5R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl] 4-nitrobenzoate](/img/structure/B13706299.png)
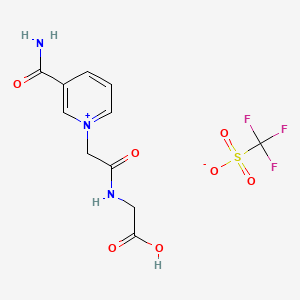

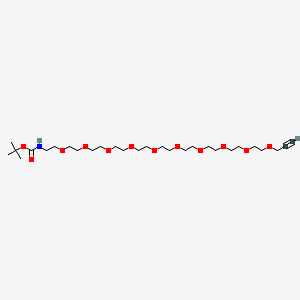

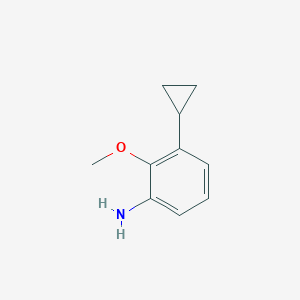
![5-Benzo[1,3]dioxol-5-yl-[1,2,4]triazin-3-ylamine](/img/structure/B13706341.png)
![1-Chloro-2-[(chloromethoxy)methyl]benzene](/img/structure/B13706355.png)


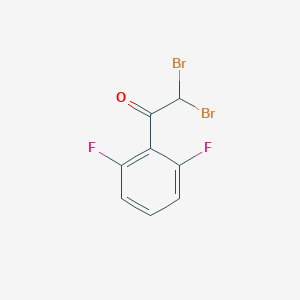
![TfaNH(-2d)[N(iPr)2P(OCH2CH2CN)(-3)][DMT(-5)]Ribf(b)-uracil-1-yl](/img/structure/B13706370.png)
